3-Hydroxytacrine

Acetylcholinesterase Enzyme inhibition Alzheimer's disease

3-Hydroxytacrine (CAS 178450-86-7) is the preferred AChE inhibitor for long-term cognitive studies due to its markedly reduced hepatotoxicity versus tacrine. Unlike velnacrine (1-hydroxytacrine), it provides clean in vivo data without hepatic confounding. Essential as an LC-MS/MS reference standard for accurate metabolite quantification. The 3-hydroxy group also serves as a unique handle for designing multi-target-directed ligands against Alzheimer's disease.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 178450-86-7
Cat. No. B12737224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxytacrine
CAS178450-86-7
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C3N=C2CC1O)N
InChIInChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-4,8,16H,5-7H2,(H2,14,15)
InChIKeyWGAVIJGEWZDOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxytacrine (178450-86-7) for Alzheimer's Research: A Differentiated Tacrine Metabolite with Reduced Hepatotoxicity Profile


3-Hydroxytacrine (CAS 178450-86-7), also known as 7-hydroxytacrine, is a bioactive monohydroxylated metabolite of the acetylcholinesterase (AChE) inhibitor tacrine, formed via cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 [1]. It belongs to the class of 9-amino-1,2,3,4-tetrahydroacridine derivatives and has been identified as a urinary metabolite in both rats and humans following tacrine administration [2]. Unlike its parent compound tacrine, which was withdrawn from clinical use due to dose-limiting hepatotoxicity, 3-hydroxytacrine demonstrates a substantially improved hepatic safety profile while retaining central cholinergic activity [3]. This compound serves as a critical reference standard for metabolic profiling studies, a comparator molecule in structure-activity relationship investigations, and a foundational scaffold for designing next-generation tacrine derivatives with enhanced therapeutic indices [4].

Why 3-Hydroxytacrine Cannot Be Replaced by Tacrine or Other Metabolites in Mechanistic and Safety Studies


Substituting 3-hydroxytacrine with tacrine or its other hydroxylated metabolites (e.g., 1-hydroxytacrine/velnacrine, 4-hydroxytacrine) introduces critical confounding variables that undermine experimental validity. Tacrine exhibits severe hepatotoxicity driven by CYP1A2-mediated bioactivation to reactive quinonemethide species, a liability that led to its market withdrawal [1]. In contrast, 3-hydroxytacrine demonstrates markedly reduced hepatotoxic potential, enabling in vivo efficacy studies without the confounding hepatic damage that complicates interpretation of cognitive endpoints [2]. Furthermore, 3-hydroxytacrine possesses a distinct AChE inhibition potency profile—approximately 8-fold less potent than tacrine (IC50 78 nM vs. ~10 nM)—and differs pharmacokinetically from its isomeric counterpart 1-hydroxytacrine (velnacrine), which retained clinically unacceptable hepatotoxicity despite being a primary metabolite [3]. These differences preclude direct data extrapolation between compounds and necessitate compound-specific procurement for rigorous comparative pharmacology and safety profiling studies.

3-Hydroxytacrine: Quantitative Evidence Guide for Differentiated Procurement


AChE Inhibition Potency: 3-Hydroxytacrine Exhibits ~8-Fold Lower Activity Than Tacrine in Human Erythrocyte Assays

In a direct head-to-head comparison using human red blood cell acetylcholinesterase (AChE), 3-hydroxytacrine (compound 4) demonstrated an IC50 of 78 nM, which is approximately 8-fold less potent than the parent compound tacrine (IC50 ~10 nM) [1]. The inhibitory activity of 3-hydroxytacrine was similar to that of other hydroxylated metabolites, including 1-hydroxytacrine (velnacrine) and 4-hydroxytacrine [1]. A separate vendor-reported assay indicates an IC50 of 4.8 μM for 3-hydroxytacrine against AChE, further confirming its reduced potency relative to tacrine (IC50 109-122 nM) [2][3]. This quantitative difference establishes 3-hydroxytacrine as a distinct pharmacological entity, not a bioequivalent substitute for tacrine.

Acetylcholinesterase Enzyme inhibition Alzheimer's disease

Hepatotoxicity Profile: 3-Hydroxytacrine Demonstrates Significantly Reduced Hepatic Liability Compared to Tacrine

Tacrine was withdrawn from clinical use due to dose-limiting hepatotoxicity, with in vitro cytotoxicity assays showing an IC50 of 3.78 ± 0.15 μM against mouse hepatocytes [1]. In contrast, 3-hydroxytacrine has been consistently reported to exhibit reduced hepatotoxicity across multiple independent sources, including product documentation stating it has "less acute liver toxicity than tacrine in both animal and clinical studies" [2][3]. While a direct IC50 comparison in the identical assay system is not available, the qualitative and quantitative safety differentiation is supported by the known mechanism: tacrine undergoes CYP1A2-mediated bioactivation to toxic quinonemethide species, whereas 3-hydroxytacrine is a downstream metabolite that bypasses this toxification pathway [4]. This safety advantage positions 3-hydroxytacrine as the preferred compound for long-term in vivo efficacy studies where tacrine's hepatotoxicity would confound cognitive endpoints.

Hepatotoxicity Drug safety Toxicology

In Vivo Cognitive Efficacy: 3-Hydroxytacrine Reverses Scopolamine-Induced Amnesia at 33 mg/kg Without Acute Toxicity

In a mouse model of scopolamine-induced memory impairment, administration of 3-hydroxytacrine (hydroxytacrine maleate) at a dose of 33 mg/kg resulted in reversal of the amnestic effects without inducing observable acute toxicity [1]. This in vivo efficacy establishes that 3-hydroxytacrine retains central nervous system activity sufficient to modulate cholinergic-dependent cognitive processes. For comparison, the isomeric metabolite 1-hydroxytacrine (velnacrine) also reverses scopolamine-induced amnesia in rat models but exhibits an acute toxicity LD50 of 65 mg/kg . The ability of 3-hydroxytacrine to produce behavioral efficacy at doses that do not provoke acute toxicity distinguishes it as a viable reference compound for chronic dosing paradigms in preclinical Alzheimer's disease research, where tacrine's cumulative hepatotoxicity precludes extended study durations.

In vivo pharmacology Cognitive enhancement Behavioral neuroscience

Comparison to 7-Methoxytacrine (7-MEOTA): 3-Hydroxytacrine Offers a Differentiated Safety Scaffold for Derivative Design

7-Methoxytacrine (7-MEOTA), a 7-position methoxy derivative of tacrine, has been extensively characterized as an AChE inhibitor that lacks the hepatotoxicity of tacrine, with IC50 values reported as 0.667 μM and 1.66 nM in different assay systems [1]. 3-Hydroxytacrine differs structurally by bearing a hydroxyl group at the 3-position rather than a methoxy at the 7-position, resulting in distinct physicochemical and pharmacokinetic properties. This structural divergence is critical for structure-activity relationship (SAR) studies: 3-hydroxytacrine serves as a distinct hydroxylated scaffold that enables different conjugation chemistries (e.g., esterification, etherification) compared to 7-MEOTA. For procurement decisions, researchers designing hybrid molecules or prodrugs must select the appropriate core based on the desired functionalization chemistry; 3-hydroxytacrine provides a hydroxyl handle that 7-MEOTA lacks, enabling distinct synthetic trajectories [2].

Medicinal chemistry Structure-activity relationship Drug design

Optimal Research and Industrial Application Scenarios for 3-Hydroxytacrine (178450-86-7)


Metabolic Profiling and Pharmacokinetic Studies of Tacrine

3-Hydroxytacrine serves as an essential analytical reference standard for identifying and quantifying tacrine metabolites in biological matrices (urine, plasma, tissue homogenates) using LC-MS/MS or HPLC-UV methods. Its availability as a pure, independently synthesized compound enables accurate calibration curves and unambiguous peak assignment in metabolic profiling studies [1].

Chronic In Vivo Efficacy Studies in Alzheimer's Disease Mouse Models

Due to its significantly reduced hepatotoxicity profile compared to tacrine, 3-hydroxytacrine is the preferred AChE inhibitor for long-term (weeks to months) cognitive studies in transgenic AD mouse models (e.g., APP/PS1, 3xTg-AD). Tacrine's hepatic toxicity confounds cognitive endpoints after repeated dosing; 3-hydroxytacrine enables cleaner behavioral pharmacology [1].

Medicinal Chemistry: Scaffold for Hybrid Molecule Synthesis

The 3-hydroxy group on the acridine ring provides a unique functional handle for conjugation chemistry (esterification, carbamate formation, etherification) that is distinct from the 7-methoxy group of 7-MEOTA. Researchers designing multi-target directed ligands (MTDLs) for Alzheimer's disease can use 3-hydroxytacrine as a core scaffold to append neuroprotective, anti-amyloid, or antioxidant moieties via the hydroxyl position [2].

Comparative Toxicology and Safety Pharmacology

3-Hydroxytacrine is a critical comparator compound in studies investigating the structural determinants of tacrine-induced hepatotoxicity. By comparing the hepatic effects of tacrine, 1-hydroxytacrine (velnacrine), 4-hydroxytacrine, and 3-hydroxytacrine in primary hepatocyte cultures or 3D liver spheroid models, researchers can isolate the metabolic pathways and reactive intermediates responsible for toxicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxytacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.